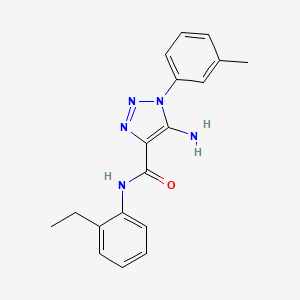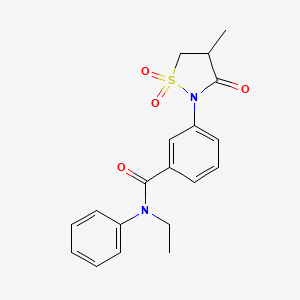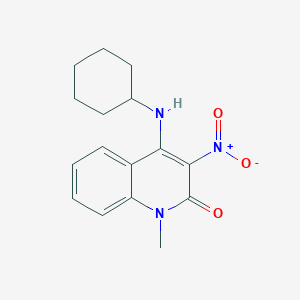![molecular formula C23H28N2O4 B4961801 N-[2-(3,4-dimethoxyphenyl)ethyl]-5,7-dimethoxy-N,4-dimethyl-2-quinolinamine](/img/structure/B4961801.png)
N-[2-(3,4-dimethoxyphenyl)ethyl]-5,7-dimethoxy-N,4-dimethyl-2-quinolinamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(3,4-dimethoxyphenyl)ethyl]-5,7-dimethoxy-N,4-dimethyl-2-quinolinamine, commonly known as DMQX, is a potent and selective antagonist of the AMPA subtype of glutamate receptors. The compound was first synthesized in the early 1990s and has since been widely used in scientific research to study the role of AMPA receptors in various physiological and pathological conditions.
Mechanism of Action
DMQX acts as a competitive antagonist of AMPA receptors, binding to the receptor site and preventing the binding of glutamate. This results in a reduction of excitatory neurotransmission and a decrease in synaptic plasticity.
Biochemical and Physiological Effects:
DMQX has been shown to have a number of biochemical and physiological effects. In addition to its role as an AMPA receptor antagonist, DMQX has been shown to modulate the activity of other neurotransmitter systems, including GABA and acetylcholine. The compound has also been shown to have antioxidant properties, which may be beneficial in the treatment of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of DMQX is its high selectivity for AMPA receptors, which allows for the specific targeting of these receptors in experimental studies. However, the compound has a relatively short half-life, which may limit its usefulness in some experiments. In addition, DMQX has been shown to have some off-target effects on other neurotransmitter systems, which may complicate the interpretation of experimental results.
Future Directions
There are a number of potential future directions for research involving DMQX. One area of interest is the role of AMPA receptors in the development and progression of neurodegenerative diseases. DMQX may be useful in identifying new therapeutic targets for these conditions. Another area of interest is the role of AMPA receptors in synaptic plasticity and learning. DMQX may be useful in studying the mechanisms underlying these processes and identifying new approaches for enhancing cognitive function. Finally, DMQX may be useful in the development of new drugs for the treatment of various neurological and psychiatric disorders.
Synthesis Methods
The synthesis of DMQX involves a multi-step process that starts with the reaction of 3,4-dimethoxybenzaldehyde with nitroethane to form 2-nitro-1-(3,4-dimethoxyphenyl)ethene. The nitro compound is then reduced to the corresponding amine using sodium borohydride, followed by reaction with 2,4-pentanedione to form the quinoline ring system. The final step involves methylation of the amine group using methyl iodide to yield DMQX.
Scientific Research Applications
DMQX has been used extensively in scientific research to study the role of AMPA receptors in various physiological and pathological conditions. The compound has been shown to block the excitatory effects of glutamate on AMPA receptors, which are known to play a critical role in synaptic plasticity, learning, and memory. DMQX has also been used to investigate the role of AMPA receptors in neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease.
properties
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-5,7-dimethoxy-N,4-dimethylquinolin-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N2O4/c1-15-11-22(24-18-13-17(26-3)14-21(29-6)23(15)18)25(2)10-9-16-7-8-19(27-4)20(12-16)28-5/h7-8,11-14H,9-10H2,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXGZMPFWEVLEKD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C(=CC(=C2)OC)OC)N(C)CCC3=CC(=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-5,7-dimethoxy-N,4-dimethyl-2-quinolinamine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-benzyl-5-(3,4-dimethoxyphenyl)-N-methyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4961719.png)
![1-[2-(4-methoxyphenyl)ethyl]-6-oxo-N-[2-(2-oxo-1-pyrrolidinyl)ethyl]-3-piperidinecarboxamide](/img/structure/B4961721.png)


![4-bromo-2-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}-6-methoxyphenol](/img/structure/B4961739.png)
![6-bromo-3-{2-[(4-propoxyphenyl)amino]-1,3-thiazol-4-yl}-2H-chromen-2-one](/img/structure/B4961744.png)
![N~1~-[2-(tert-butylthio)ethyl]-N~2~-(2,5-dimethoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4961748.png)
![6-chloro-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]-4-phenylquinazoline](/img/structure/B4961771.png)
![methyl N-[(2-amino-5-bromophenyl)(2-chlorophenyl)methyl]glycinate](/img/structure/B4961792.png)
![1-[3-(4-biphenylyl)-1H-pyrazol-4-yl]-N-[(5-chloro-2-thienyl)methyl]methanamine](/img/structure/B4961799.png)
![2-(3,4-dimethoxyphenyl)-N-[(4-methoxy-1-naphthyl)methyl]ethanamine](/img/structure/B4961807.png)


![3,5-bis(pentafluorophenoxy)-6H-anthra[1,9-cd]isoxazol-6-one](/img/structure/B4961820.png)